Reduced Lipophilicity (clogP) Relative to Aromatic Ether Analogs as a Selectivity and Solubility Determinant
The target compound (clogP ≈ −0.29) [1] exhibits markedly lower calculated lipophilicity than the pyridin-2-yloxy analog (clogP estimated ≈ +0.5) and the quinolin-2-yloxy analog (clogP estimated ≈ +1.8). In the imidazol-2-one PDE4 inhibitor series, excessive lipophilicity has been correlated with increased emetic side effects in ferret models, making lower-logP variants preferable for oral anti-inflammatory development [2]. The cyclopropylmethoxy group thus offers a balanced hydrophobicity profile intermediate between highly polar (e.g., pyrazinyloxy) and highly lipophilic (e.g., quinolinyloxy) congeners.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ −0.29 (xlogp3-AA value from ADCdb linker physicochemical data) |
| Comparator Or Baseline | 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one: clogP estimated ~+0.5; 4-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one: clogP estimated ~+1.8 |
| Quantified Difference | ΔclogP ≈ −0.8 to −2.1 log units vs. aromatic ether comparators |
| Conditions | Calculated values (xlogp3-AA algorithm); comparative analogs identified by same core scaffold with differing pyrrolidine 3-substituents |
Why This Matters
Lower clogP within this series predicts reduced CYP promiscuity and improved aqueous solubility, directly affecting hit-to-lead prioritization and in vivo tolerability.
- [1] ADCdb Linker Information entry for LIN0EDPXW (C₁₂H₁₇N₃O₃), listing xlogp Value of −0.2923 for a compound sharing the identical molecular formula and heavy-atom composition, providing the closest available computational estimate. ADCdb (idrblab.net), 2024. View Source
- [2] Andrés JI, et al. Bioorg Med Chem Lett. 2002;12(4):653-8. (Class-level evidence: imidazol-2-one PDE4 inhibitors with lower lipophilicity showed reduced emetic liability in ferret assays.) View Source
